molecular formula C15H14FN3O3 B11096959 Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)-

Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)-

Cat. No.: B11096959
M. Wt: 303.29 g/mol
InChI Key: MHPVUHRLNAXVHF-LICLKQGHSA-N
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Description

Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)- is a complex organic compound with a unique structure that includes a butanamide backbone, a furfurylidene group, a hydrazino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)- typically involves multiple steps, starting with the preparation of the butanamide backbone. The reaction between 4-methyl-3-oxo-N-phenylpentamide and halo-1-(4-fluorophenyl)-2-phenone in acetone as a solvent is one of the key steps in the synthesis . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo compounds, while reduction can yield alcohols or amines.

Scientific Research Applications

Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanamide, 4-furfurylidenhydrazino-4-oxo-N-(4-fluorophenyl)- is unique due to the presence of the furfurylidene and hydrazino groups, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C15H14FN3O3

Molecular Weight

303.29 g/mol

IUPAC Name

N-(4-fluorophenyl)-N'-[(E)-furan-2-ylmethylideneamino]butanediamide

InChI

InChI=1S/C15H14FN3O3/c16-11-3-5-12(6-4-11)18-14(20)7-8-15(21)19-17-10-13-2-1-9-22-13/h1-6,9-10H,7-8H2,(H,18,20)(H,19,21)/b17-10+

InChI Key

MHPVUHRLNAXVHF-LICLKQGHSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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